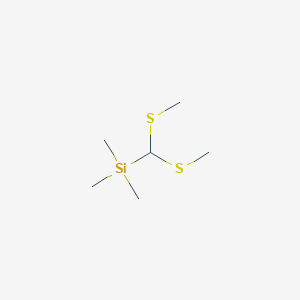
Bis(methylthio)(trimethylsilyl)methane
Übersicht
Beschreibung
Bis(methylthio)(trimethylsilyl)methane is an organosilicon compound with the molecular formula C6H16S2Si. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both methylthio and trimethylsilyl groups attached to a central methane carbon atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(methylthio)(trimethylsilyl)methane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with a methylthio compound in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler organosilicon compounds using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the methylthio or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, organometallic compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Simpler organosilicon compounds
Substitution: Various substituted organosilicon compounds
Wissenschaftliche Forschungsanwendungen
Bis(methylthio)(trimethylsilyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology: The compound is used in the study of biological systems where organosilicon compounds play a role. It helps in understanding the interactions between silicon-based molecules and biological macromolecules.
Medicine: Research into potential medicinal applications includes its use as a precursor for drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties
Wirkmechanismus
The mechanism of action of bis(methylthio)(trimethylsilyl)methane involves its ability to participate in various chemical reactions due to the presence of reactive methylthio and trimethylsilyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Bis(trimethylsilyl)methane: Lacks the methylthio groups, making it less reactive in certain types of chemical reactions.
Bis(methylthio)methane: Lacks the trimethylsilyl group, which affects its reactivity and applications.
Trimethylsilylmethane: Contains only the trimethylsilyl group, limiting its versatility compared to bis(methylthio)(trimethylsilyl)methane.
Uniqueness: this compound is unique due to the presence of both methylthio and trimethylsilyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
bis(methylsulfanyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16S2Si/c1-7-6(8-2)9(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPMPXAUMUWNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451662 | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37891-79-5 | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Bis(methylthio)(trimethylsilyl)methane in organic synthesis?
A1: this compound serves as a versatile reagent in organic synthesis for the following purposes:
- Synthesis of bis(methylthio)ketene acetals: It reacts with aldehydes and ketones to yield bis(methylthio)ketene acetals. []
- Acyl anion synthon: It acts as an acyl anion equivalent, facilitating conjugate additions to enones and enoates. []
- One-carbon homologations: The reagent proves useful for extending carbon chains by one carbon atom. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)












